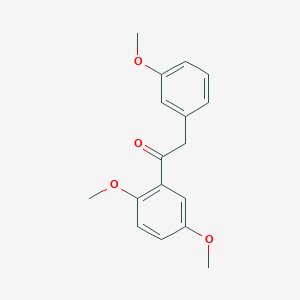
1-(2,5-Dimethoxyphenyl)-2-(3-methoxyphenyl)ethanone
Descripción general
Descripción
1-(2,5-Dimethoxyphenyl)-2-(3-methoxyphenyl)ethanone, also known as DMMPE, is a phenyl ethanone derivative that has been studied for its potential applications in scientific research. DMMPE has been found to have several biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Pyrolysis Product Identification
- A study identified pyrolysis products of new psychoactive substances, including derivatives of 1-(2,5-Dimethoxyphenyl)-2-(3-methoxyphenyl)ethanone. These compounds underwent pyrolysis, producing various products with unknown toxicity, highlighting concerns about their potential ingestion (Texter et al., 2018).
Condensation Reaction Applications
- Research demonstrated the use of derivatives of 1-(2,5-Dimethoxyphenyl)-2-(3-methoxyphenyl)ethanone in condensation reactions. These reactions led to the formation of isoflavones and various heterocyclic compounds, showcasing their utility in synthetic chemistry (Moskvina et al., 2015).
Synthesis of Bromo Derivatives
- The synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone was achieved, demonstrating the effective use of halogen-exchange reactions and highlighting its potential as a chemical protective group (Hong-xia, 2007).
Photophysical Investigation
- A study investigated the photophysical properties of DMHP dye, synthesized from a derivative of 1-(2,5-Dimethoxyphenyl)-2-(3-methoxyphenyl)ethanone. The dye's solvatochromic properties and quantum yields were analyzed, indicating potential applications in photochemical studies (Asiri et al., 2017).
Bioremediation Potential
- A laccase-producing bacterium was effective in reducing pollution parameters in pulp and paper mill effluent, where compounds like 1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone were detected. This study suggests potential applications in environmental bioremediation (Raj et al., 2014).
Propiedades
IUPAC Name |
1-(2,5-dimethoxyphenyl)-2-(3-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-19-13-6-4-5-12(9-13)10-16(18)15-11-14(20-2)7-8-17(15)21-3/h4-9,11H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKPUNNOVJJIIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)CC2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethoxyphenyl)-2-(3-methoxyphenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



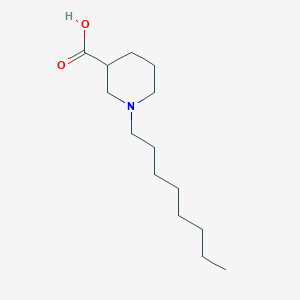
![(Butan-2-yl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B1462517.png)
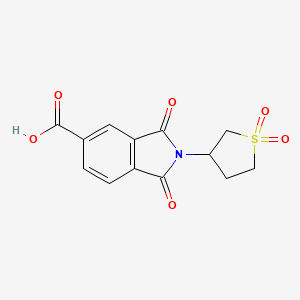
![1-[2-(4-Methoxyphenyl)ethyl]pyrrolidin-3-amine](/img/structure/B1462519.png)
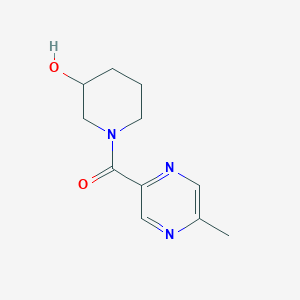
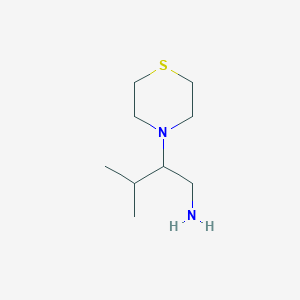
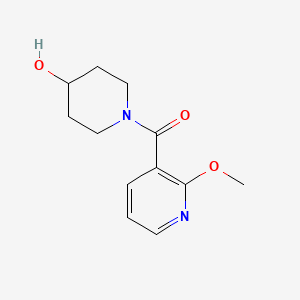
![[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methanol](/img/structure/B1462528.png)
![1-{[Cyclohexyl(methyl)carbamoyl]methyl}piperidine-2-carboxylic acid](/img/structure/B1462529.png)
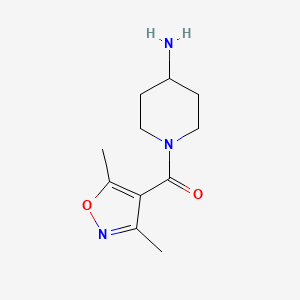
![4-[(2-Chlorophenyl)methoxy]benzene-1-sulfonamide](/img/structure/B1462534.png)
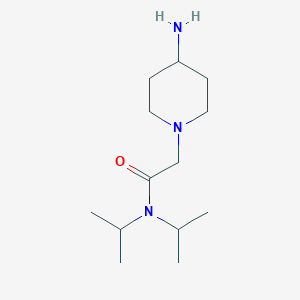
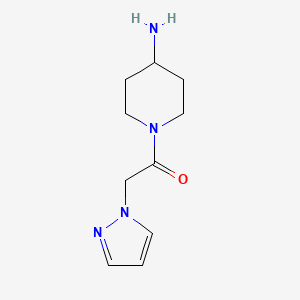
![2-[4-(2-Methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1462538.png)